molecular formula C11H16N4O2 B1634525 1-Ethyl-4-(5-nitropyridin-2-yl)piperazine

1-Ethyl-4-(5-nitropyridin-2-yl)piperazine

Cat. No.: B1634525
M. Wt: 236.27 g/mol
InChI Key: SYRNFCTUTWHXPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Ethyl-4-(5-nitropyridin-2-yl)piperazine is a useful research compound. Its molecular formula is C11H16N4O2 and its molecular weight is 236.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H16N4O2

Molecular Weight

236.27 g/mol

IUPAC Name

1-ethyl-4-(5-nitropyridin-2-yl)piperazine

InChI

InChI=1S/C11H16N4O2/c1-2-13-5-7-14(8-6-13)11-4-3-10(9-12-11)15(16)17/h3-4,9H,2,5-8H2,1H3

InChI Key

SYRNFCTUTWHXPO-UHFFFAOYSA-N

SMILES

CCN1CCN(CC1)C2=NC=C(C=C2)[N+](=O)[O-]

Canonical SMILES

CCN1CCN(CC1)C2=NC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of 2 g (13 mmol) 2-chloro-5-nitro-pyridine and 0.76 g (6 mmol) N,N-diisopropylethylamine in 21 ml water and 4 ml DMF was heated to 80° C. During 2 min 1.73 g (15 mmol) N-ethylpiperazine was added and the mixture was kept for an additional hour at 80° C. The yellow precipitate was filtered off and washed three times with 4 ml water and dried for 16 h under vacuum to yield 2.48 g (83%) of the title compound as yellow crystals. (m/e): 237.1 (MH+; 100%).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
0.76 g
Type
reactant
Reaction Step One
Name
Quantity
21 mL
Type
solvent
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
1.73 g
Type
reactant
Reaction Step Two
Yield
83%

Synthesis routes and methods II

Procedure details

2-Chloro-5-nitropyridine (800 mg, 5.05 mmol) was dissolved in dioxane (20 mL) and then 1-ethylpiperazine (1.7 g, 15.15 mmol) and N,N-diisopropylethylamine (927 mL, 5.05 mmol) were added. The reaction mixture solution was stirred at 70° C. for a day. The reaction solution was cooled to room temperature, diluted with ethyl acetate, and then washed with brine. The organic layer was concentrated by drying with magnesium sulfate. The target compound (1.05 g, 87% yield) was used in the following reaction without purification.
Quantity
800 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
1.7 g
Type
reactant
Reaction Step Two
Quantity
927 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
87%

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